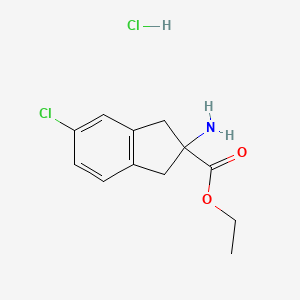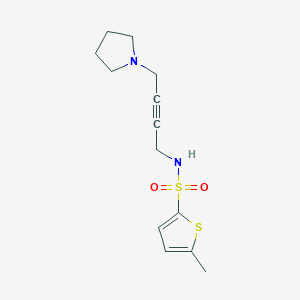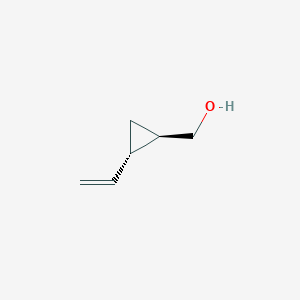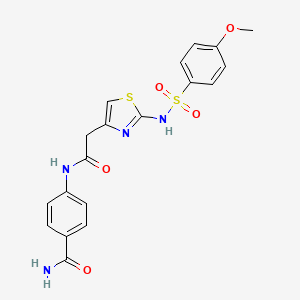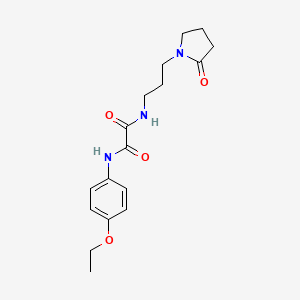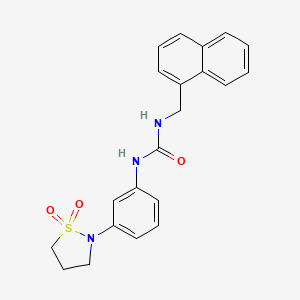![molecular formula C13H9F2N3 B2356626 6-[(2,4-Difluorofenil)metilamino]piridina-3-carbonitrilo CAS No. 1275036-85-5](/img/structure/B2356626.png)
6-[(2,4-Difluorofenil)metilamino]piridina-3-carbonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a pyridine ring substituted with a carbonitrile group and a 2,4-difluorophenylmethylamino group.
Aplicaciones Científicas De Investigación
6-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
Target of Action
It is known to be a key intermediate in the synthesis of dolutegravir , an antiretroviral medication used to treat HIV .
Mode of Action
It’s known that dolutegravir, the drug for which this compound is a key intermediate, inhibits hiv integrase, an enzyme that integrates the viral genome into the host cell dna .
Biochemical Pathways
As a key intermediate in the synthesis of dolutegravir, it contributes to the inhibition of the hiv integrase enzyme, thereby preventing the replication of the virus .
Pharmacokinetics
As a key intermediate in the synthesis of dolutegravir, its properties would significantly influence the pharmacokinetics of the final drug .
Result of Action
As a key intermediate in the synthesis of dolutegravir, it contributes to the overall effect of inhibiting hiv replication .
Action Environment
Like all chemical compounds, its stability, efficacy, and action would be expected to be influenced by factors such as temperature, ph, and the presence of other chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
6-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amines or other reduced forms of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4,6-diphenyl-pyridine-3-carbonitrile: This compound shares a similar pyridine-3-carbonitrile core but differs in its substituents.
6-(2,6-Dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine: Another compound with a pyridine core, but with different functional groups and biological targets.
Uniqueness
6-[(2,4-Difluorophenyl)methylamino]pyridine-3-carbonitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Propiedades
IUPAC Name |
6-[(2,4-difluorophenyl)methylamino]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N3/c14-11-3-2-10(12(15)5-11)8-18-13-4-1-9(6-16)7-17-13/h1-5,7H,8H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFZGRZZHJMFNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNC2=NC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2356543.png)
![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dimethylphenyl)methanone](/img/structure/B2356545.png)
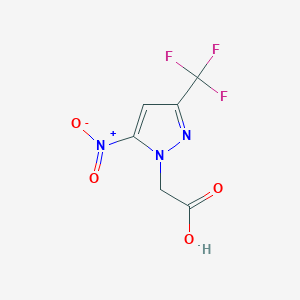
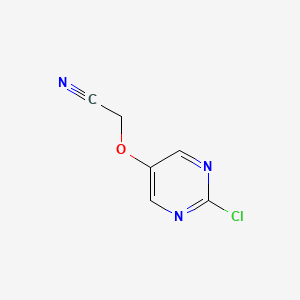
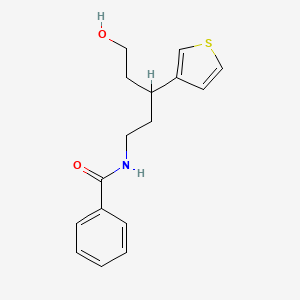
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2356550.png)
![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2356553.png)
